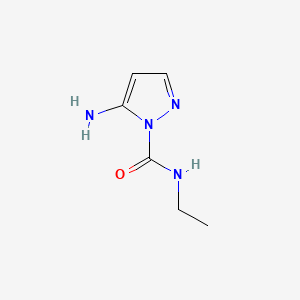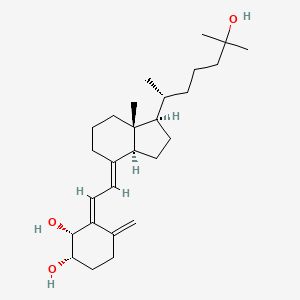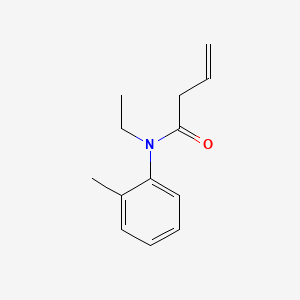
N-Ethyl-3-buteno-o-toluidide
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-ethyl-N-(2-methylphenyl)-3-butenamide is widely used in scientific research, including:
Mécanisme D'action
Target of Action
N-ethyl-N-(2-methylphenyl)but-3-enamide, also known as N-Ethyl-3-buteno-o-toluidide or Unii-Q938dxh5MS, is primarily used to treat pruritis (itching of the skin) caused by scabies or sunburn . The primary target of this compound is the skin, specifically the areas affected by itching.
Mode of Action
The compound works by producing a counter-irritation . As it evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching . The exact mechanism through which it kills scabies is currently unknown .
Pharmacokinetics
When applied topically, about 10% of the compound is absorbed locally .
Result of Action
The primary result of the action of N-ethyl-N-(2-methylphenyl)but-3-enamide is the relief of itching and irritation on the skin . By producing a cooling effect, it helps to divert the body’s attention away from the itching .
Analyse Biochimique
Biochemical Properties
N-ethyl-N-(2-methylphenyl)but-3-enamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating the biochemical pathways in which these enzymes are involved. The nature of these interactions can vary, with the compound binding to the active sites of enzymes or altering their conformation to affect their function .
Cellular Effects
N-ethyl-N-(2-methylphenyl)but-3-enamide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in these processes, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of N-ethyl-N-(2-methylphenyl)but-3-enamide involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in the conformation of the target biomolecules, affecting their function. Furthermore, N-ethyl-N-(2-methylphenyl)but-3-enamide may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-ethyl-N-(2-methylphenyl)but-3-enamide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to N-ethyl-N-(2-methylphenyl)but-3-enamide can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of N-ethyl-N-(2-methylphenyl)but-3-enamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of N-ethyl-N-(2-methylphenyl)but-3-enamide can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
N-ethyl-N-(2-methylphenyl)but-3-enamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of the compound on cellular function and metabolism .
Transport and Distribution
The transport and distribution of N-ethyl-N-(2-methylphenyl)but-3-enamide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within cells. This distribution can influence the compound’s interactions with target biomolecules and its overall effects on cellular processes .
Subcellular Localization
N-ethyl-N-(2-methylphenyl)but-3-enamide can localize to specific subcellular compartments, where it exerts its activity or function. The compound may contain targeting signals or undergo post-translational modifications that direct it to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This subcellular localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-methylphenyl)-3-butenamide typically involves the reaction of N-ethyl-o-toluidine with crotonic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of N-ethyl-N-(2-methylphenyl)-3-butenamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-(2-methylphenyl)-3-butenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-N-(2-methylphenyl)but-3-enamide
- N-ethyl-3-buteno-o-toluidide
- Crotamiton impurity A
Uniqueness
N-ethyl-N-(2-methylphenyl)-3-butenamide is unique due to its specific structural properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
N-ethyl-N-(2-methylphenyl)but-3-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-7,9-10H,1,5,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVQNLYGNUDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13936-71-5 | |
| Record name | N-Ethyl-N-(2-methylphenyl)-3-butenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013936715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ETHYL-N-(2-METHYLPHENYL)-3-BUTENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q938DXH5MS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




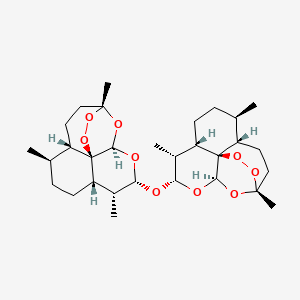

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)
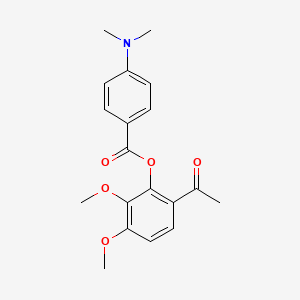
![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)

